Apratoxin S4
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Overview
Description
Apratoxin S4 is a synthetic analogue of marine cyanobacterial natural products. It is a potent inhibitor of the Sec61 translocon, which is responsible for the cotranslational translocation of secretory proteins into the endoplasmic reticulum. This compound has shown significant anticancer, antiangiogenic, and antiviral activities, making it a compound of great interest in various fields of scientific research .
Preparation Methods
The synthesis of Apratoxin S4 involves several steps, including the formation of key intermediates and their subsequent coupling. One of the synthetic routes includes the Michael adduct formation of Apratoxin A with thiol-containing compounds. The reaction conditions typically involve the use of acetonitrile and water as solvents, with the mixture being stored at low temperatures for an extended period .
Chemical Reactions Analysis
Apratoxin S4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thiol compounds, acetonitrile, and water. The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can enhance or alter its biological activity .
Scientific Research Applications
Apratoxin S4 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the Sec61 translocon and its role in protein translocation.
Biology: This compound is employed in cellular models to investigate its effects on viral replication, particularly against viruses like SARS-CoV-2, influenza A, Zika, West Nile, and Dengue
Mechanism of Action
Apratoxin S4 exerts its effects by inhibiting the Sec61 translocon, preventing the cotranslational translocation of secretory proteins into the endoplasmic reticulum. This inhibition disrupts the proper glycosylation and folding of proteins, which is essential for viral replication and cancer cell survival. The compound has been shown to block the formation of double-membrane vesicles, reduce dsRNA formation, and prevent viral protein production and trafficking .
Comparison with Similar Compounds
Apratoxin S4 is unique due to its potent inhibition of the Sec61 translocon and its broad-spectrum antiviral activity. Similar compounds include other apratoxins, such as Apratoxin A and Apratoxin E, which also target the Sec61 translocon but may differ in their potency and stability . These compounds share a similar mechanism of action but can vary in their specific applications and effectiveness.
Properties
Molecular Formula |
C44H69N5O8S |
---|---|
Molecular Weight |
828.1 g/mol |
IUPAC Name |
(2S,3S,5S,7S,10S,16S,19S,22S,27S)-16-[(2S)-butan-2-yl]-7-tert-butyl-3-hydroxy-22-[(4-methoxyphenyl)methyl]-2,5,17,19,20-pentamethyl-8-oxa-29-thia-14,17,20,23,30-pentazatricyclo[25.2.1.010,14]triacont-1(30)-ene-9,15,18,21,24-pentone |
InChI |
InChI=1S/C44H69N5O8S/c1-12-27(3)38-42(54)49-21-13-14-34(49)43(55)57-36(44(6,7)8)23-26(2)22-35(50)28(4)39-45-31(25-58-39)17-20-37(51)46-33(24-30-15-18-32(56-11)19-16-30)41(53)47(9)29(5)40(52)48(38)10/h15-16,18-19,26-29,31,33-36,38,50H,12-14,17,20-25H2,1-11H3,(H,46,51)/t26-,27-,28-,29-,31-,33-,34-,35-,36-,38-/m0/s1 |
InChI Key |
SHSVXUUTGUMFAP-UOZKOTSUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2C(=O)O[C@@H](C[C@H](C[C@@H]([C@@H](C3=N[C@@H](CCC(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)C)C)CC4=CC=C(C=C4)OC)CS3)C)O)C)C(C)(C)C |
Canonical SMILES |
CCC(C)C1C(=O)N2CCCC2C(=O)OC(CC(CC(C(C3=NC(CCC(=O)NC(C(=O)N(C(C(=O)N1C)C)C)CC4=CC=C(C=C4)OC)CS3)C)O)C)C(C)(C)C |
Origin of Product |
United States |
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